molecular formula C14H13N3O2S B2634372 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 2034351-60-3

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2634372
CAS No.: 2034351-60-3
M. Wt: 287.34
InChI Key: BSQWMPBXASIYRZ-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a chemical compound that has been of great interest to researchers due to its potential as a therapeutic agent. This compound is known for its ability to modulate various biological pathways, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Antimicrobial Activities

  • Compounds with heteroaryl pyrazole derivatives, including those related to the specified chemical structure, have been synthesized and demonstrated significant antimicrobial activity. For example, Schiff bases derived from chitosan and heteroaryl pyrazole derivatives showed activity against a range of gram-negative and gram-positive bacteria, as well as fungi. These findings suggest potential applications in developing new antimicrobial agents (Hamed et al., 2020).
  • Another study reported the synthesis of thiophenyl pyrazoles and isoxazoles demonstrating significant antibacterial and antifungal activities, indicating their potential use in creating new antimicrobial compounds (Sowmya et al., 2018).

Synthesis and Characterization

  • Research into the synthesis of thio- and furan-fused heterocycles has led to the development of novel compounds with potential applications in various fields of chemistry and pharmacology. These synthetic methodologies provide a foundation for creating derivatives of the compound (Ergun et al., 2014).
  • A green synthesis approach for thiophenyl pyrazoles and isoxazoles adopted 1,3-dipolar cycloaddition methodology, showcasing an environmentally friendly method to produce compounds with antimicrobial activity, highlighting the importance of sustainable synthesis methods in scientific research (Sowmya et al., 2018).

Structural Analysis

  • The crystal structure of related compounds has been determined through X-ray diffraction studies, providing insights into the molecular arrangements and potential interactions in the solid state. These analyses are crucial for understanding the physicochemical properties of these compounds and their potential applications (Prabhuswamy et al., 2016).

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-14(11-3-7-20-10-11)15-4-5-17-9-12(8-16-17)13-2-1-6-19-13/h1-3,6-10H,4-5H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQWMPBXASIYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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